REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH:9](C(OCC)=O)[C:10]([O:12]CC)=[O:11])=[C:5]([N+:20]([O-:22])=[O:21])[CH:4]=1.[OH-].[Na+]>CCO>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][C:10]([OH:12])=[O:11])=[C:5]([N+:20]([O-:22])=[O:21])[CH:4]=1 |f:1.2|
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Name
|
|
Quantity
|
1.1 g
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Type
|
reactant
|
Smiles
|
COC1=CC(=C(C=C1)C(C(=O)OCC)C(=O)OCC)[N+](=O)[O-]
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Name
|
|
Quantity
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25 mL
|
Type
|
reactant
|
Smiles
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[OH-].[Na+]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
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CCO
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Control Type
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UNSPECIFIED
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Setpoint
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90 °C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The solvents are removed under reduced pressure
|
Type
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TEMPERATURE
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Details
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After cooling down to 0° C.
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Type
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ADDITION
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Details
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5M HCl (20 mL) is added
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Type
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TEMPERATURE
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Details
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The reaction mixture is refluxed at 85° C. for 1 h
|
Duration
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1 h
|
Type
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TEMPERATURE
|
Details
|
After cooling down to room temperature
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Type
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CUSTOM
|
Details
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the 2 phases are separated
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Type
|
DRY_WITH_MATERIAL
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Details
|
the organic phase is dried over MgSO4
|
Type
|
ADDITION
|
Details
|
The aqueous phase is treated twice with EtOAc (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic phases are dried over MgSO4
|
Type
|
CONCENTRATION
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Details
|
then concentrated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC(=C(C=C1)CC(=O)O)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 850 mg | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 114% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |